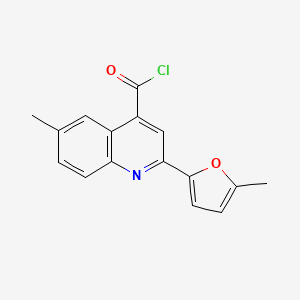

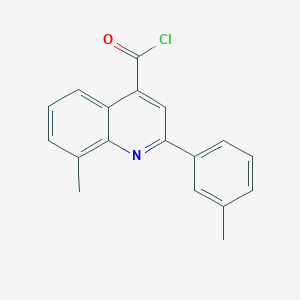

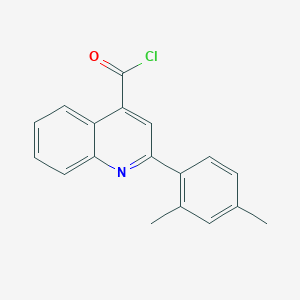

6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride

説明

6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride, abbreviated as 6-Cl-2-DMPQ-4-Cl, is a compound of interest to many scientific communities. It is a chlorinated quinoline derivative of the phenylquinoline family, and is used in a variety of applications, including synthesis, research, and laboratory experiments.

科学的研究の応用

Anticorrosive Properties

Quinoline derivatives, including those similar to 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride, are widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. The presence of substituents like methoxy groups enhances their electron density, further improving their effectiveness as corrosion inhibitors. This application is vital in extending the lifespan of metal components in various industries, showcasing the compound's potential in corrosion prevention strategies (Verma, Quraishi, & Ebenso, 2020).

Role in Photocatalytic Degradation

Quinoline derivatives are explored for their role in the photocatalytic degradation of pollutants, contributing to environmental cleanup efforts. These compounds, due to their structural and electronic characteristics, can engage in photocatalytic processes, aiding in the breakdown of various organic and inorganic pollutants in water. This application is crucial for the treatment of wastewater and the mitigation of pollution in aquatic environments, highlighting the compound's significance in environmental protection efforts (Pichat, 1997).

Biodegradation Research

Research on quinoline and its derivatives, including 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride, focuses on understanding their biodegradation pathways. These studies aim to assess the environmental impact of quinoline compounds and develop efficient strategies for their removal from contaminated sites. Understanding the biodegradation mechanisms of such compounds is essential for environmental bioremediation efforts, ensuring the sustainable management of quinoline pollution (Luo et al., 2020).

Green Chemistry Synthesis

The synthesis of quinoline derivatives, including the compound , is being explored through green chemistry approaches. These methods aim to minimize the use of hazardous chemicals and conditions in the synthesis process, making it safer and more environmentally friendly. The development of greener synthetic routes for quinoline derivatives is a step towards sustainable chemical production, aligning with the principles of green chemistry (Nainwal et al., 2019).

特性

IUPAC Name |

6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO3/c1-23-11-4-6-17(24-2)14(8-11)16-9-13(18(20)22)12-7-10(19)3-5-15(12)21-16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDADZRTHPQVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)

![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)

![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)